molecular formula C3H3F4NO B1333442 2,2,3,3-Tetrafluoropropanamide CAS No. 2069-86-5

2,2,3,3-Tetrafluoropropanamide

Cat. No. B1333442
CAS RN: 2069-86-5
M. Wt: 145.06 g/mol
InChI Key: WJNHHTXAWAPICM-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropanamide is an organosilicon compound . It is also known as N,N-Diethyl-2,3,3,3-tetrafluoropropanamide . The CAS Number is 392-63-2 . It is used for R&D purposes .


Synthesis Analysis

The synthesis of 2,2,3,3-Tetrafluoropropanamide involves several methods . One method involves the use of N,N-diethyl-2,3,3,3-tetrafluoropropionamide as the starting material, which is subjected to a hydrolysis reaction under acidic conditions using a catalyst .


Molecular Structure Analysis

The molecular formula of 2,2,3,3-Tetrafluoropropanamide is C3H3F4NO . It contains a total of 11 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .


Physical And Chemical Properties Analysis

2,2,3,3-Tetrafluoropropanamide is a liquid at room temperature . Its melting point is between 57 - 59 degrees Celsius .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2,2,3,3-Tetrafluoropropanamide, focusing on unique applications:

Stereoselective Synthesis

2,2,3,3-Tetrafluoropropanamide: has been used in highly stereoselective aldol-type reactions. For instance, N-Methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide can react with various aldehydes under specific conditions to produce erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .

Generation of Boron Enolates

The compound can also be involved in the generation of boron enolates. Treatment of N,N-dialkyl-2-hydryltetrafluoropropanamide with certain reagents produces tetrafluoropropanamide boron enolate, which can then react with aldehydes to afford threo-2 derivatives .

Organic Fluorine-containing Intermediate

2,2,3,3-Tetrafluoro-1-propanol: , a related compound, is an important intermediate in the production of surfactants and pharmaceuticals. It highlights the potential application of 2,2,3,3-Tetrafluoropropanamide in similar processes due to its structural similarity .

Safety and Hazards

2,2,3,3-Tetrafluoropropanamide is classified as Acute toxicity - Category 3, Oral and Eye irritation, Category 2 . It is toxic if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2,2,3,3-tetrafluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F4NO/c4-1(5)3(6,7)2(8)9/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNHHTXAWAPICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380239
Record name 2,2,3,3-Tetrafluoropropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoropropanamide

CAS RN

2069-86-5
Record name 2,2,3,3-Tetrafluoropropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-TETRAFLUORO-PROPIONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the environmental fate of nifluridide in aquatic systems?

A1: Research indicates that nifluridide, a 2,2,3,3-Tetrafluoropropanamide derivative, degrades relatively quickly in water. In a study using water from bluegill and rainbow trout toxicity studies, nifluridide exhibited a half-life of 10 hours at 13°C and 2.5 hours at 20°C. [] This degradation primarily resulted in the formation of EL-919 (7-nitro-2-(1,1,2,2-tetrafluoroethyl)-5-(trifluoromethyl)benzimidazole), with nearly complete conversion observed within 96 hours. [] This highlights the importance of understanding the degradation products and their potential environmental impact.

Q2: Are there effective methods for extracting and quantifying nifluridide and its degradation product from environmental samples?

A2: Yes, researchers have developed an automated extraction technique using Sep-Pak C18 cartridges to extract both nifluridide and its cyclized product, EL-919, from water samples. [] This method allows for the processing of large volumes of water (up to 500 mL) and demonstrates high recovery rates for both compounds (91.2-97.1% for nifluridide and 82.7-98.0% for EL-919). [] Following extraction, high-pressure liquid chromatography with UV detection at 235 nm enables the separation and quantification of both compounds. [] This method provides a valuable tool for monitoring the presence and fate of these compounds in environmental matrices.

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